1-(1,4-Dioxaspiro[4.5]decan-8-yl)-4-phenylpiperazine
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Overview
Description
1-(1,4-Dioxaspiro[45]decan-8-yl)-4-phenylpiperazine is a complex organic compound that features a spirocyclic structure This compound is notable for its unique combination of a piperazine ring and a spirocyclic dioxaspirodecane moiety, which imparts distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,4-Dioxaspiro[4.5]decan-8-yl)-4-phenylpiperazine typically involves the formation of the spirocyclic dioxaspirodecane core followed by the introduction of the piperazine and phenyl groups. One common method involves the reaction of 1,4-dioxaspiro[4.5]decan-8-one with phenylpiperazine under specific conditions. The reaction may require catalysts such as palladium-phosphine complexes and conditions like elevated temperatures and inert atmospheres to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining consistency in product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(1,4-Dioxaspiro[4.5]decan-8-yl)-4-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-(1,4-Dioxaspiro[4.5]decan-8-yl)-4-phenylpiperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Mechanism of Action
The mechanism of action of 1-(1,4-Dioxaspiro[4.5]decan-8-yl)-4-phenylpiperazine involves its interaction with specific molecular targets. The piperazine moiety can interact with various receptors in the body, potentially modulating their activity. The spirocyclic structure may influence the compound’s binding affinity and selectivity, thereby affecting its overall biological activity. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
- 1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate
- 1,4-Dioxaspiro[4.5]decan-8-ol
- 1,4-Dioxaspiro[4.5]decan-8-one
Comparison: 1-(1,4-Dioxaspiro[4.5]decan-8-yl)-4-phenylpiperazine is unique due to the presence of both the piperazine and phenyl groups, which are not found in the similar compounds listed above. This combination imparts distinct chemical properties and potential biological activities that differentiate it from other spirocyclic compounds. The presence of the phenyl group, in particular, may enhance its interaction with aromatic receptors and increase its lipophilicity, potentially improving its pharmacokinetic properties .
Properties
IUPAC Name |
1-(1,4-dioxaspiro[4.5]decan-8-yl)-4-phenylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-2-4-16(5-3-1)19-10-12-20(13-11-19)17-6-8-18(9-7-17)21-14-15-22-18/h1-5,17H,6-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYUOXRUHWLTAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1N3CCN(CC3)C4=CC=CC=C4)OCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10442558 |
Source
|
Record name | 1-(1,4-Dioxaspiro[4.5]decan-8-yl)-4-phenylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10442558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
349449-96-3 |
Source
|
Record name | 1-(1,4-Dioxaspiro[4.5]decan-8-yl)-4-phenylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10442558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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